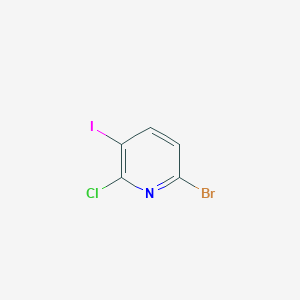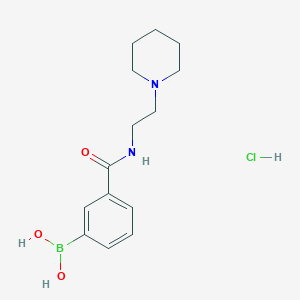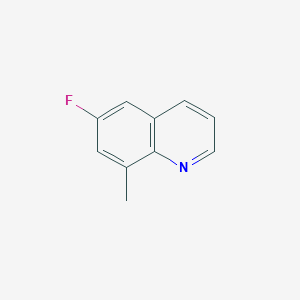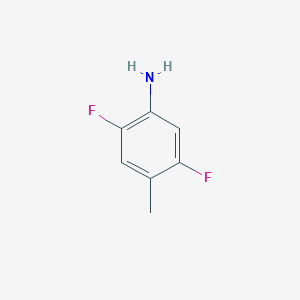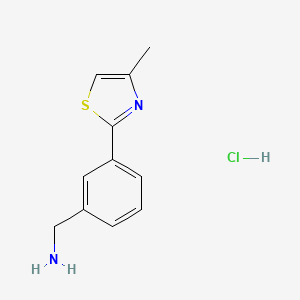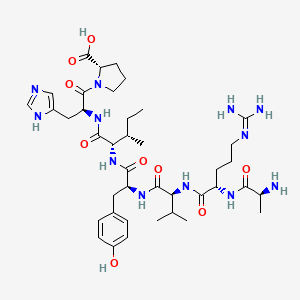
Alamandin
Übersicht
Beschreibung
Alamandine is a peptide of the Renin Angiotensin System (RAS), either generated from Angiotensin A via the Angiotensin Converting Enzyme 2 (ACE2), or directly from Ang-(1–7) . It is a vasoactive peptide with similar protective actions as Ang- (1–7) that acts through the MrgD .
Synthesis Analysis
Alamandine glycoside analogs have been synthesized as new drug candidates to antagonize the MrgD receptor for pain relief . Two series of putatively brain-penetrant alamandine glycosides have been prepared for screening against the MrgD receptor .
Molecular Structure Analysis
Alamandine is a silicate mineral with the chemical formula Fe3Al2 (SiO4)3, meaning it consists of iron (Fe), aluminum (Al), silicon (Si), and oxygen (O) atoms arranged in a specific crystal structure .
Chemical Reactions Analysis
Alamandine undergoes reductive decomposition at temperatures above 1000°C . The decomposition mechanism observed is: almandine + hydrogen → α-Fe + cristobalite + hercynite + water .
Physical And Chemical Properties Analysis
Alamandine has a molecular weight of 855.00 and a molecular formula of C40H62N12O9 .
Wissenschaftliche Forschungsanwendungen
Kardiovaskuläre Pathophysiologie
Alamandin spielt eine bedeutende Rolle bei der kardiovaskulären Regulation. Es ist Teil des Renin-Angiotensin-Systems (RAS), das in pathophysiologischen Zuständen wie Bluthochdruck, Herzinsuffizienz, Endotheldysfunktion und Atheroskleroseentwicklung von entscheidender Bedeutung ist . This compound kann die Wirkungen von Angiotensin A (Ang A) antagonisieren, was zu einer negativen Rückkopplungsschleife führt, die die Blutdruckregulation und die kardiovaskuläre Umgestaltung moduliert .
Management von Bluthochdruck
Die intravenöse Verabreichung von Ang A hat in Experimenten eine dosisabhängige Erhöhung des Blutdrucks gezeigt. This compound, das aus Ang A gebildet wird, scheint diesen Effekten entgegenzuwirken, was auf eine potenzielle Anwendung bei der Behandlung von Bluthochdruck hindeutet .
Modulation des Renin-Angiotensin-Systems
This compound ist ein zentrales Molekül in der Angiotensin A/Alamandin-MrgD-Kaskade, die die schädlichen und schützenden Zweige des RAS verbindet. Seine Identifizierung hat neue Einblicke in das RAS geliefert, die zu therapeutischen Implikationen führen könnten .
Behandlung von Osteoporose
Forschungen deuten darauf hin, dass this compound eine Rolle bei der Abschwächung von ovarektomie-induzierter Osteoporose spielen könnte, indem es die Knochenbildung fördert und den Knochenabbau hemmt . Dies deutet auf eine potenzielle Anwendung bei der Behandlung und dem Management von Osteoporose hin.
Charakterisierung von Peptiden
This compound wurde als Bestandteil des RAS mit einzigartigen Eigenschaften identifiziert und charakterisiert. Studien mit Massenspektrometrie und verschiedenen Methoden haben seine Präsenz und biologische Aktivität bewertet, was zu neuen therapeutischen Zielen führen könnte .
Baroreflexempfindlichkeit und Herzzeitvolumen
This compound-(1-5), ein mutmaßliches Produkt von this compound, hat sich gezeigt, dass es die Baroreflexempfindlichkeit erhöht und bei hypertensiven Ratten eine langanhaltende antihypertensive Wirkung erzeugt, die mit einer signifikanten Reduktion des Herzzeitvolumens verbunden ist . Dies unterstreicht seine potenzielle Anwendung in kardiovaskulären Therapien.
Analyse der biochemischen Kaskade
Die Untersuchung von this compound beinhaltet das Verständnis seiner Rolle in der biochemischen Kaskade des RAS, das Angiotensinogen in verschiedene bioaktive Peptide hydrolysiert. Diese Forschung kann zur Entdeckung neuer bioaktiver Komponenten mit spezifischen Wirkungen führen .
Therapeutische Implikationen
Weitere Forschung zu den Wechselwirkungen von this compound in der kardiovaskulären Pathophysiologie könnte seine therapeutischen Implikationen aufdecken. Seine duale Entstehung sowohl aus schädlichen als auch aus schützenden Molekülen innerhalb des RAS macht es zu einem besonders interessanten Ziel für die Arzneimittelentwicklung .
Wirkmechanismus
Target of Action
Alamandine, a member of the renin-angiotensin system (RAS), primarily targets the Mas-related G protein-coupled receptor member D (MrgD) . This receptor, predominantly studied in a neuronal context, has shown hitherto unknown effects when expressed in non-neuronal tissue . The activation of MrgD by alamandine results in various biological effects, most notably vasodilation .
Mode of Action
Alamandine interacts with its primary target, the MrgD receptor, to induce a range of effects. It has been shown to produce endothelium-dependent vasorelaxation, which is blocked by D-Pro7-Ang-(1-7), an MrgD receptor antagonist . Alamandine also activates cAMP formation in endothelial and mesangial cells transfected with MrgD .
Biochemical Pathways
Alamandine is a part of the non-classical renin-angiotensin system (RAS), a complex system composed of a cascade of enzymes, peptides, and receptors . Alamandine is generated by the catalysis of Angiotensin A (Ang A) via angiotensin-converting enzyme 2 (ACE2) or directly from Angiotensin-(1–7) . The balance between the ACE/Ang II/AT1R and the ACE2/Ang 1–7/Mas receptor pathways can significantly impact the development of various conditions .
Pharmacokinetics
It is known that alamandine circulates in the human and rodent blood . Its plasma concentration is increased in pediatric nephropathic patients .
Result of Action
Alamandine has shown similar vascular effects to Angiotensin-(1–7), namely, endothelium-dependent vasorelaxation mediated by nitric oxide and hypotensive effects in experimental hypertension . It has also been associated with a significant reduction in cardiac output . Alamandine and MrgD are promising novel drug targets to protect the kidney and heart through anti-hypertensive actions .
Action Environment
The action of alamandine can be influenced by various environmental factors. For instance, the expression of the MrgD receptor in different tissues can result in different effects mediated by MrgD . Furthermore, the balance between different pathways in the RAS can impact the effectiveness of alamandine . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of alamandine.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMYBFKDLPBYSO-GIGALADGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of alamandine?
A1: Alamandine exerts its biological effects by binding to the Mas-related G-protein-coupled receptor, member D (MrgD). []
Q2: How does alamandine binding to MrgD affect nitric oxide (NO) production?
A2: In cardiomyocytes from C57BL/6 mice, alamandine treatment increased NO production, which was blocked by the MrgD antagonist D-Pro7-Angiotensin-(1-7). [] This suggests that alamandine binding to MrgD activates downstream signaling pathways, ultimately leading to increased NO production.
Q3: What is the role of AMP-activated protein kinase (AMPK) in alamandine signaling?
A3: Alamandine-induced NO production was associated with increased AMPK phosphorylation in cardiomyocytes. [] Inhibiting either NO synthase or AMPK prevented the anti-hypertrophic effects of alamandine, indicating that AMPK acts downstream of NO in this pathway. []
Q4: What are the downstream effects of alamandine in the heart?
A4: Alamandine, via MrgD, activates AMPK/NO signaling, leading to various cardioprotective effects, including: [, , , ]
- Counteracting angiotensin II (Ang II)-induced hypertrophy: Alamandine prevents the development of cardiac hypertrophy in response to Ang II. [, ]
- Improving cardiac contractility: In hypertensive rats, alamandine enhances cardiomyocyte contractility. []
- Protecting against reperfusion injury: Alamandine reduces infarct size, improves post-ischemic left ventricular function, and decreases apoptotic protein expression following ischemia/reperfusion injury. []
Q5: Does alamandine affect other organs or systems?
A5: Yes, studies indicate that alamandine exerts protective effects beyond the cardiovascular system. For instance, it attenuates hepatic fibrosis by modulating autophagy through NOX4-dependent reactive oxygen species (ROS). [] Alamandine also demonstrates neuroprotective effects in ischemic stroke models by reducing inflammation, oxidative stress, and neuronal apoptosis. []
Q6: What is the amino acid sequence of alamandine?
A6: Alamandine is a heptapeptide with the following amino acid sequence: Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline. []
Q7: How does the structure of alamandine differ from Angiotensin-(1-7)?
A7: Alamandine differs from Angiotensin-(1-7) by a single amino acid. While Angiotensin-(1-7) has aspartic acid at its N-terminus, alamandine has alanine in that position. []
Q8: What is the molecular formula and weight of alamandine?
A8: While the provided research papers don't explicitly mention the molecular formula and weight of alamandine, these parameters can be easily determined based on its amino acid sequence using standard biochemical tools.
Q9: Is there any information available about the material compatibility and stability of alamandine under various conditions?
A9: The provided research primarily focuses on the biological effects of alamandine. Information regarding its compatibility with various materials or its stability under different storage conditions (e.g., temperature, pH) is not explicitly addressed. These aspects are crucial for developing stable formulations and ensuring the long-term efficacy of alamandine-based therapies.
Q10: Does alamandine possess any catalytic properties?
A10: Alamandine is a peptide hormone and doesn't exhibit inherent catalytic properties. Its biological activity stems from its interaction with the MrgD receptor, triggering downstream signaling cascades.
Q11: How does modifying the structure of alamandine affect its activity?
A11: While the provided research doesn't delve into detailed SAR studies, the difference in activity between alamandine and Angiotensin-(1-7) highlights the importance of the N-terminal amino acid. [] This suggests that even minor structural modifications can significantly impact alamandine's binding affinity for MrgD and its subsequent biological activity. Dedicated SAR studies are crucial for designing alamandine analogs with improved potency, selectivity, or pharmacokinetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)

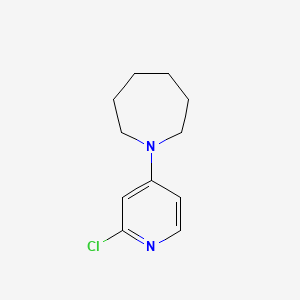
![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)
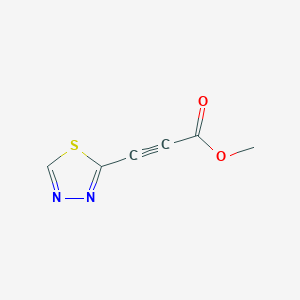
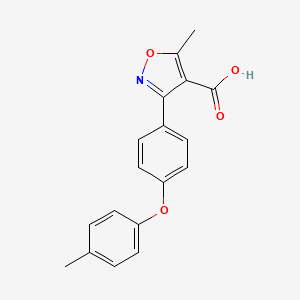
![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)
![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)
